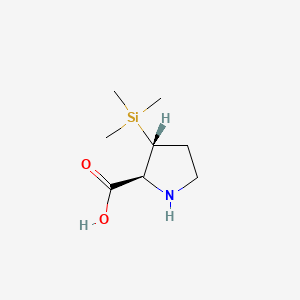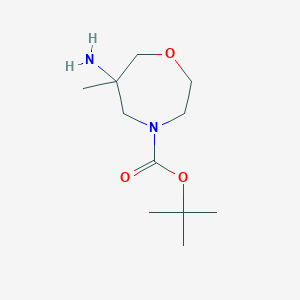
4,4-Bis(propoxymethyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(propoxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C13H24O3. It is a derivative of cyclohexanone, where two propoxymethyl groups are attached to the fourth carbon of the cyclohexanone ring. This compound is used as a building block in organic synthesis and has various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(propoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with propoxymethyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the propoxymethyl group. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. Catalysts such as phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Bis(propoxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The propoxymethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanone derivatives.
Scientific Research Applications
4,4-Bis(propoxymethyl)cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Bis(propoxymethyl)cyclohexan-1-one depends on the specific reactions it undergoes. In general, the compound acts as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
Cyclohexanone: The parent compound, which lacks the propoxymethyl groups.
4,4-Bis(methoxymethyl)cyclohexanone: A similar compound with methoxymethyl groups instead of propoxymethyl groups.
4,4-Bis(ethoxymethyl)cyclohexanone: A compound with ethoxymethyl groups.
Comparison: 4,4-Bis(propoxymethyl)cyclohexan-1-one is unique due to the presence of propoxymethyl groups, which impart different chemical and physical properties compared to its analogs
Properties
IUPAC Name |
4,4-bis(propoxymethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-3-9-16-11-14(12-17-10-4-2)7-5-13(15)6-8-14/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOPNZNXFYEYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1(CCC(=O)CC1)COCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B8241900.png)
![7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B8241904.png)




![methyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B8241948.png)



